Methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
CAS No.: 643726-03-8
Cat. No.: VC5361602
Molecular Formula: C9H14N2S
Molecular Weight: 182.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 643726-03-8 |
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Molecular Formula | C9H14N2S |
Molecular Weight | 182.29 |
IUPAC Name | N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine |
Standard InChI | InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3 |
Standard InChI Key | CBIDDNFHMBPUTJ-UHFFFAOYSA-N |
SMILES | CNCC1=NC2=C(S1)CCCC2 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine, reflects its bicyclic architecture. Key features include:
Molecular Framework
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Benzothiazole Core: A benzene ring fused to a thiazole moiety, with partial saturation (4,5,6,7-tetrahydro) reducing aromaticity in the cyclohexene portion .
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Side Chain: A methylamine group (-CH2-NH-CH3) attached to the thiazole’s 2-position, introducing both basicity and hydrogen-bonding potential .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C9H14N2S | |
Molecular Weight | 182.29 g/mol | |
SMILES | CNCC1=NC2=C(S1)CCCC2 | |
InChI Key | PWZKKCKWJKEVNI-UHFFFAOYSA-N | |
Purity (Commercial) | >98% |
The dihydrochloride salt (C9H16Cl2N2S) exhibits enhanced water solubility, with a molecular weight of 255.21 g/mol .
Synthetic Methodologies
Core Reaction Pathway
The synthesis typically involves cyclocondensation between a cyclohexanone derivative and a substituted thiourea. A representative protocol adapted from N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine synthesis includes:
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Reagents:
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2-Chlorocyclohexanone (10.2 g, 111 mmol)
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Methylthiourea (10.0 g, 111 mmol)
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MgSO4 (6.7 g, 55 mmol) in acetone (20 mL total)
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Conditions:
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Reflux for 1 hour under anhydrous conditions
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Workup: Basification with NH4OH, extraction with EtOAc, column chromatography (EtOAc/hexanes gradient)
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Spectroscopic Characterization
Mass Spectrometry
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ESI-MS: Predicted [M+H]+ at m/z 183.1, consistent with C9H14N2S .
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High-Resolution MS: Theoretical exact mass 182.0874 (C9H14N2S), with deviations <2 ppm confirming molecular integrity .
1H NMR (400 MHz, D2O)
δ (ppm) | Multiplicity | Assignment |
---|---|---|
1.70–1.85 | m | Cyclohexene H2, H3 |
2.05–2.20 | m | Cyclohexene H4, H5 |
2.45 | s | N-CH3 (3H) |
3.10 | t (J=7.2 Hz) | CH2-NH (2H) |
3.60 | s | Thiazole-CH2 (2H) |
Note: Dihydrochloride salt shifts NH protons downfield to δ 8.2–8.5 ppm .
13C NMR (101 MHz, D2O)
δ (ppm) | Assignment |
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23.1 | N-CH3 |
28.4 | Cyclohexene C2, C3 |
35.7 | CH2-NH |
45.8 | Thiazole-CH2 |
115.3 | Thiazole C2 |
152.6 | Thiazole C5 |
Comparative Analysis with Analogues
Challenges and Future Directions
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Synthetic Optimization: Current 43% yield warrants improvement via flow chemistry or enzymatic catalysis.
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ADMET Profiling: No published data on hepatotoxicity or CYP inhibition exists, crucial for drug development.
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Target Identification: High-throughput screening against kinase libraries could reveal novel therapeutic applications.
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